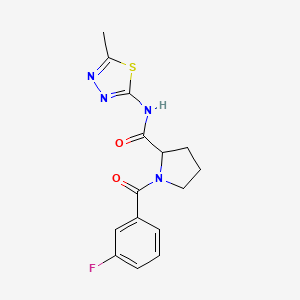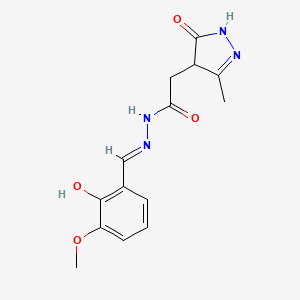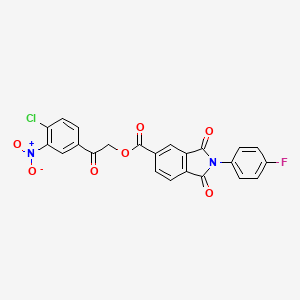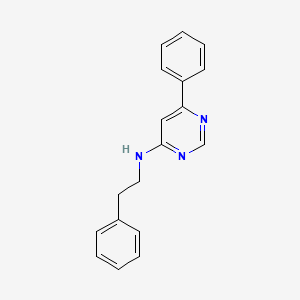
1-(3-fluorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-fluorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prolinamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a proline derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and future directions have been studied extensively.
Mechanism of Action
The mechanism of action of 1-(3-fluorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prolinamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the development of various inflammatory diseases. Additionally, this compound has been shown to exhibit analgesic and antitumor activities.
Advantages and Limitations for Lab Experiments
1-(3-fluorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prolinamide has various advantages and limitations for lab experiments. One of the main advantages of this compound is its potential as a lead compound for the development of new drugs. Additionally, this compound is relatively easy to synthesize and purify, which makes it suitable for various lab experiments. However, one of the main limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are various future directions for the study of 1-(3-fluorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prolinamide. One of the most promising directions is the development of new drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research. Furthermore, studies are needed to investigate the potential toxicity of this compound and its effects on various organs and tissues in the body.
Synthesis Methods
The synthesis of 1-(3-fluorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prolinamide can be achieved using various methods. One of the most common methods involves the reaction of 3-fluorobenzoyl chloride with 5-methyl-1,3,4-thiadiazol-2-amine in the presence of a base, followed by the reaction with proline in the presence of a coupling agent. The resulting compound is then purified using various methods, such as column chromatography or recrystallization.
Scientific Research Applications
1-(3-fluorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prolinamide has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of drug discovery, where it has shown significant potential as a lead compound for the development of new drugs. This compound has been shown to exhibit various pharmacological properties, such as anti-inflammatory, analgesic, and antitumor activities.
properties
IUPAC Name |
1-(3-fluorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O2S/c1-9-18-19-15(23-9)17-13(21)12-6-3-7-20(12)14(22)10-4-2-5-11(16)8-10/h2,4-5,8,12H,3,6-7H2,1H3,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNAGUSFJZPFMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CCCN2C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(1-{[3-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)-1-piperazinecarboxylate](/img/structure/B6020556.png)


![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-4-methoxybenzenesulfonohydrazide](/img/structure/B6020580.png)
![2-{1-benzyl-4-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6020583.png)
![1-[isopropyl(methyl)amino]-3-[2-methoxy-4-({[3-(4-methyl-1,3-thiazol-5-yl)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6020595.png)


![N-[2-(3-fluorophenyl)ethyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6020614.png)
![1-(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-3-phenyl-1-propanol](/img/structure/B6020616.png)
![5-{[(3,4-dichlorophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6020623.png)
![3-[(4-hydroxy-6-{[(4-methylphenyl)thio]methyl}-2-pyrimidinyl)thio]-4-phenyl-2(1H)-quinolinone](/img/structure/B6020625.png)
![ethyl 1-[(1-isopropyl-3-piperidinyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B6020626.png)
![N-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethanamine](/img/structure/B6020632.png)